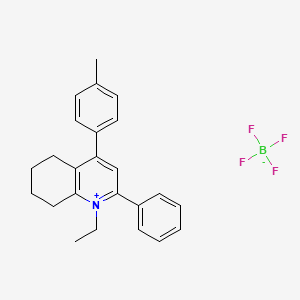
1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate is a complex organic compound with a unique structure that combines several aromatic and aliphatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate typically involves multi-step organic reactions One common method includes the alkylation of 4-methylphenyl with ethyl groups, followed by cyclization with phenyl groups to form the tetrahydroquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-methylbenzene: Shares the ethyl and methyl groups but lacks the tetrahydroquinoline core.
2-Phenylquinoline: Contains the quinoline structure but differs in the substitution pattern.
Tetrahydroquinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
1-Ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium tetrafluoroborate is unique due to its combination of aromatic and aliphatic groups, as well as the presence of the tetrafluoroborate anion. This unique structure imparts specific chemical and physical properties, making it valuable for a wide range of applications.
Properties
IUPAC Name |
1-ethyl-4-(4-methylphenyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N.BF4/c1-3-25-23-12-8-7-11-21(23)22(19-15-13-18(2)14-16-19)17-24(25)20-9-5-4-6-10-20;2-1(3,4)5/h4-6,9-10,13-17H,3,7-8,11-12H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXHJDZWPIPKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=C(C=C(C2=C1CCCC2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B7777988.png)
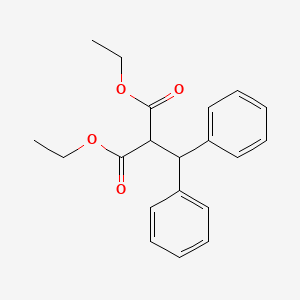
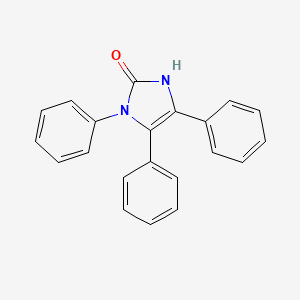
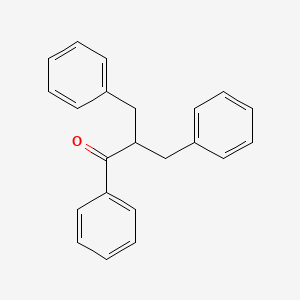
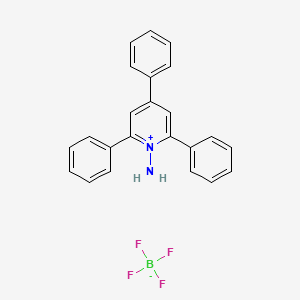
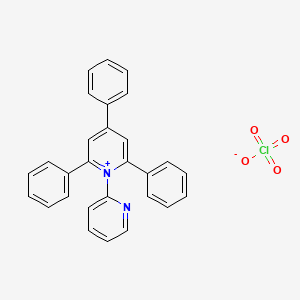
![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium perchlorate](/img/structure/B7778048.png)
![1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B7778051.png)
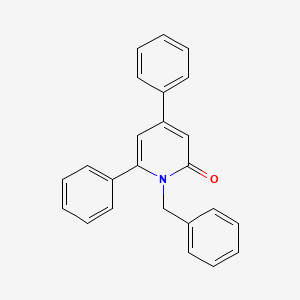
![N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide](/img/structure/B7778061.png)
![Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate](/img/structure/B7778070.png)
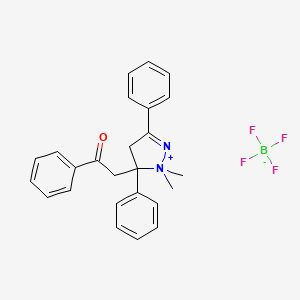
![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate](/img/structure/B7778076.png)
